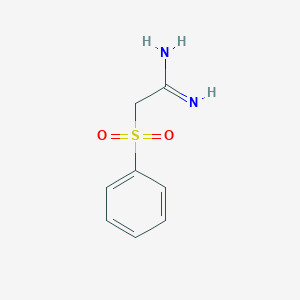

2-Benzenesulphonyl-acetamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBWVOQBYPLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507880 | |

| Record name | (Benzenesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144757-42-6 | |

| Record name | (Benzenesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzenesulphonyl-acetamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Benzenesulphonyl-acetamidine, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key intermediate, benzenesulfonylacetonitrile, followed by its conversion to the target amidine via the Pinner reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

Step 1: Synthesis of Benzenesulfonylacetonitrile. This initial step involves the nucleophilic substitution of a halogen in chloroacetonitrile with the sulfinate anion from sodium benzenesulfinate. This reaction establishes the core structure of the molecule.

-

Step 2: Pinner Reaction to form this compound. The nitrile group of benzenesulfonylacetonitrile is converted to an amidine through the classic Pinner reaction. This involves the formation of an intermediate imidate salt by reacting the nitrile with ethanol in the presence of hydrogen chloride, followed by ammonolysis to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| 1 | Sodium benzenesulfinate, Chloroacetonitrile | Benzenesulfonylacetonitrile | Ethanol | - | 4 hours | Reflux | ~85 | 112-114 |

| 2 | Benzenesulfonylacetonitrile, Ethanolic HCl, Ammonia | This compound | Ethanol | HCl (gas) | 6h then 10h | 40°C then 0-5°C | ~97 | Not available |

Experimental Protocols

Step 1: Synthesis of Benzenesulfonylacetonitrile

Materials:

-

Sodium benzenesulfinate (1.0 eq)

-

Chloroacetonitrile (1.0 eq)

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium benzenesulfinate in anhydrous ethanol.

-

To this solution, add chloroacetonitrile dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure benzenesulfonylacetonitrile as a white solid.

Step 2: Pinner Reaction for the Synthesis of this compound

Materials:

-

Benzenesulfonylacetonitrile (1.0 eq)

-

Anhydrous Ethanol

-

Hydrogen Chloride (gas)

-

Ammonia (gas)

-

Ammonium Carbonate

Procedure:

-

Formation of the Imidate Salt (Pinner Salt):

-

Charge a reaction vessel with a solution of benzenesulfonylacetonitrile in anhydrous ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. It is crucial to maintain anhydrous conditions to prevent the formation of byproducts.

-

After saturation with HCl, warm the reaction mixture to 40°C and stir for 6 hours.[1] The formation of the ethyl 2-(phenylsulfonyl)acetimidate hydrochloride salt occurs during this step.

-

-

Ammonolysis to the Amidine:

-

Isolation and Purification:

-

Filter the reaction mixture to remove inorganic salts, and wash the solids with ethanol.[1]

-

Concentrate the filtrate under vacuum.[1]

-

The resulting residue can be further purified by recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate) to yield this compound. A generic procedure reports a yield of 97% for a similar amidine synthesis.[1]

-

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for the Pinner Reaction

Caption: Step-by-step workflow for the Pinner reaction.

References

Physicochemical Properties of 2-Benzenesulphonyl-acetamidine: A Technical Guide

Introduction

2-Benzenesulphonyl-acetamidine belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide outlines the key physicochemical properties relevant to drug discovery and provides detailed experimental methodologies for their determination.

Representative Physicochemical Data

The following tables summarize the physicochemical properties of benzenesulfonamide and N-acetylsulfanilyl chloride, which share structural motifs with this compound. These values can be used as a preliminary reference for estimating the properties of the target compound.

Table 1: Physicochemical Properties of Benzenesulfonamide

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Melting Point | 149-152 °C | |

| pKa | 10.0 | [1] |

| logP | 0.3 | [1] |

| Aqueous Solubility | ≥1.27 mg/mL (with ultrasonic) | [2] |

| Appearance | White to off-white crystalline solid | [3] |

Table 2: Physicochemical Properties of N-Acetylsulfanilyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₃S | [4] |

| Molecular Weight | 233.67 g/mol | [4] |

| Melting Point | 142-145 °C (decomposes) | [5][6] |

| Solubility | Soluble in ethanol, ether, hot benzene, and hot chloroform.[5][6] Slightly soluble in water.[7] | [5][6][7] |

| Appearance | White to light brown powder or crystalline solid | [5] |

Experimental Protocols

The following sections detail standard experimental procedures for determining key physicochemical properties of small organic molecules.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically signifies a pure substance, while impurities can lead to a depressed and broadened melting range.[8]

Protocol: Capillary Method [9][10]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[10] The tube is sealed at one end.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).[8]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[9] A heating rate of approximately 2°C per minute is recommended for accurate measurements.[8]

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point of the substance.[8]

-

Replicate Measurements: For accuracy, the determination should be repeated at least twice with fresh samples.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at different physiological pH values.

Protocol: Potentiometric Titration [11][12]

-

Solution Preparation: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent.[11] Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[11] The ionic strength of the solution is kept constant using a salt solution like 0.15 M KCl.[11]

-

Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[11]

-

Titration: The compound solution is placed in a reaction vessel with a magnetic stirrer. A pH electrode is immersed in the solution. The solution is then titrated with the strong base (for acidic compounds) or strong acid (for basic compounds) in small, precise increments.[11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.[11][13] The experiment should be performed in triplicate to ensure reproducibility.[11]

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional and most reliable technique for its determination.[14][15]

Protocol: Shake-Flask Method [14][16]

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[14][16]

-

Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases.[16]

-

Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a flask. The flask is shaken for a sufficient time (e.g., 30 minutes to 24 hours) to allow for the compound to reach equilibrium between the two phases.[15][16]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to facilitate this process.[16]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[16]

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[17]

Protocol: Shake-Flask Method [18][19]

-

Solution Preparation: An excess amount of the solid compound is added to a known volume of a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed flask.[19]

-

Equilibration: The flask is agitated at a constant temperature (typically 37 °C for biopharmaceutical relevance) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[19][20]

-

Sample Collection and Separation: Aliquots of the suspension are withdrawn at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). The undissolved solid is removed by filtration or centrifugation.[19]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[21]

-

Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration of the dissolved compound in consecutive samples does not differ significantly.[19]

Biological Context and Signaling Pathways

While specific biological activities for this compound are not documented, many benzenesulfonamide derivatives are known to act as inhibitors of various enzymes, most notably carbonic anhydrases.[22] These enzymes are involved in numerous physiological processes.

Representative Signaling Pathway: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of specific CA isozymes is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and cancer.[23] Benzenesulfonamides are a well-established class of CA inhibitors.[23]

Caption: Carbonic Anhydrase Inhibition by a Benzenesulfonamide Derivative.

General Experimental Workflows

The synthesis and characterization of sulfonamide derivatives typically follow a well-defined workflow.

Synthesis and Characterization Workflow

The synthesis of benzenesulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine.[24][25] The resulting product is then purified and its structure confirmed using various spectroscopic techniques.

Caption: A typical workflow for the synthesis and characterization of sulfonamides.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound by leveraging data from analogous compounds and outlining standard experimental protocols. The provided methodologies and representative data serve as a valuable resource for researchers in the early stages of drug discovery and development, enabling a more informed approach to the characterization and optimization of novel sulfonamide-based drug candidates. Further experimental investigation is required to determine the specific properties of this compound.

References

- 1. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 121-60-8 CAS MSDS (N-Acetylsulfanilyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. byjus.com [byjus.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. who.int [who.int]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 24. frontiersrj.com [frontiersrj.com]

- 25. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

No Information Available on the Mechanism of Action for 2-Benzenesulphonyl-acetamidine

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the mechanism of action, biological targets, or therapeutic effects of the compound 2-Benzenesulphonyl-acetamidine.

Initial investigations into compounds with similar structural motifs, such as 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives and other acetamidosulfonamides, were conducted to provide a potential framework for understanding its action. However, these searches did not yield any data directly pertaining to this compound.

The available research on related compounds includes:

-

2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics: These compounds have been investigated as non-hepatotoxic analogs of acetaminophen. Their mechanism is related to the metabolism of acetaminophen and the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).

-

Acetamidosulfonamide derivatives: A range of these compounds have been synthesized and evaluated for their antioxidant and antimicrobial properties. However, the specific biological targets and signaling pathways for these activities were not extensively detailed for each derivative.

It is important to note that while these compounds share some structural similarities with this compound, their biological activities are not directly transferable. The acetamidine group in the requested molecule is distinct from the acetamide and other functionalities in the compounds found in the literature, suggesting a potentially different pharmacological profile.

At present, there is a lack of scientific data to construct an in-depth technical guide on the mechanism of action of this compound. No information regarding its biological targets, associated signaling pathways, quantitative data from experimental studies, or detailed experimental protocols could be identified. Therefore, the core requirements for data presentation, experimental protocols, and visualizations cannot be fulfilled.

Further research would be required to elucidate the pharmacological properties of this compound.

An In-depth Technical Guide to the Spectral Analysis of 2-Benzenesulphonyl-acetamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral analysis of 2-Benzenesulphonyl-acetamidine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented is based on the known spectral characteristics of its constituent functional groups—a benzenesulfonyl moiety and an acetamidine group—in the absence of direct experimental data for the specific molecule. This guide also includes standardized experimental protocols for obtaining such spectra.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These values are predictions based on the analysis of similar structures and functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.9 - 8.1 | Doublet of doublets | 2H | Aromatic protons ortho to the SO₂ group |

| ~ 7.5 - 7.7 | Multiplet | 3H | Aromatic protons meta and para to the SO₂ group |

| ~ 4.2 - 4.4 | Singlet | 2H | Methylene protons (CH₂) adjacent to the sulfonyl group |

| ~ 2.1 - 2.3 | Singlet | 3H | Methyl protons (CH₃) of the acetamidine group |

| ~ 8.5 - 9.5 | Broad Singlet | 2H | Amidine protons (NH₂) |

| ~ 7.0 - 8.0 | Broad Singlet | 1H | Amidine proton (NH) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 - 172 | Carbonyl-like carbon of the acetamidine group (C=N) |

| ~ 138 - 142 | Quaternary aromatic carbon attached to the SO₂ group |

| ~ 133 - 136 | Para aromatic carbon |

| ~ 128 - 130 | Ortho/Meta aromatic carbons |

| ~ 55 - 60 | Methylene carbon (CH₂) |

| ~ 20 - 25 | Methyl carbon (CH₃) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Strong, Broad | N-H stretching (amidine) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1670 - 1640 | Strong | C=N stretching (amidine) |

| 1580 - 1450 | Medium to Strong | C=C stretching (aromatic) |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |

| 1170 - 1140 | Strong | Symmetric SO₂ stretching |

| ~900 | Medium | S-N stretching[1] |

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion |

| 215.06 | [M+H]⁺ (Protonated molecular ion) |

| 141.02 | [C₆H₅SO₂]⁺ |

| 92.05 | [C₆H₅NH]⁺ (from rearrangement and loss of SO₂)[2] |

| 77.04 | [C₆H₅]⁺ |

| 74.06 | [CH₃C(NH)NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex the vial to ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-16 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0-200 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectra and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

This compound sample

-

Spatula

-

Potassium Bromide (KBr), IR grade (for pellet method)

-

Mortar and pestle (for pellet method)

-

Pellet press (for pellet method)

Procedure (ATR Method):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage.[3]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[3]

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[3]

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Mass spectrometer with an ESI source

-

Syringe pump and syringe

-

This compound sample

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Volatile acid (e.g., formic acid) for positive ion mode

-

Vials and pipettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[4][5]

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature.

-

-

Sample Infusion: Load the sample solution into a syringe and place it in the syringe pump. Infuse the sample into the ESI source at a constant flow rate (e.g., 5-20 µL/min).[6]

-

MS Scan: Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range to observe the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS):

-

Select the protonated molecular ion as the precursor ion.

-

Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the full scan spectrum to determine the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. phys.libretexts.org [phys.libretexts.org]

2-Benzenesulphonyl-acetamidine solubility and stability studies

- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

structural analogs of 2-Benzenesulphonyl-acetamidine

An In-depth Technical Guide on the Structural Analogs of 2-Benzenesulphonyl-acetamidine and Related Compounds

Introduction

The exploration of novel therapeutic agents often centers on specific pharmacophores that exhibit promising biological activity. The this compound scaffold, and more broadly, the benzenesulfonamide and acetamide moieties, represent a versatile foundation for the design of a wide array of biologically active molecules. Sulfonamides (SO₂NH) are a critical functional group found in numerous drugs, known for their antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] When combined with an acetamide or a related functional group, the resulting structures offer a rich chemical space for developing targeted inhibitors of various enzymes and receptors.

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of structural analogs of this compound and related benzenesulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Synthetic Methodologies

The synthesis of benzenesulfonamide and N-(benzenesulfonyl)acetamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine or amino acid. This versatile reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

A general procedure for the synthesis of sulfonamides involves dissolving 4-acetamidobenzenesulfonyl chloride in a suitable solvent like dichloromethane. This solution is then added dropwise to a stirred mixture of the desired amine and a base, such as sodium carbonate, in the same solvent.[2] The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[2] Following the reaction, water is added, and the organic phase is separated. The aqueous phase is typically extracted again with the organic solvent to ensure complete recovery of the product. The combined organic extracts are then washed with water and dried, and the solvent is evaporated to yield the final product.[2]

For the synthesis of 2-(4-acetamidobenzene sulphonyl amide)-3-carbethoxy-4,5-dimethylthiophene, the process involves refluxing a mixture of 2-Amino-3-carbethoxy-4,5-dimethylthiophene and p-acetamido benzene sulphonyl chloride in pyridine for 22 hours. After cooling, the reaction mixture is poured into crushed ice, and the resulting product is recrystallized from ethanol.[3]

Another common synthetic route involves the reaction of amino acids with substituted benzenesulphonyl chlorides in an aqueous medium, promoted by a base, to yield benzene sulphonamides in excellent yields.[4]

A generalized workflow for the synthesis of these derivatives is depicted below.

Caption: Generalized synthetic workflow for benzenesulfonamide derivatives.

Pharmacological Activity and Structure-Activity Relationships

Structural analogs of this compound have been investigated for a multitude of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant effects. The following sections summarize the key findings and structure-activity relationships.

Anti-inflammatory and Analgesic Activity

A series of N-(benzene sulfonyl)acetamide derivatives have been synthesized and evaluated as multi-target inhibitors of COX-2, 5-LOX, and TRPV1 for anti-inflammatory and analgesic therapy.[5]

| Compound | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | TRPV1 IC₅₀ (μM) |

| 9a | 0.011 | 0.046 | 0.008 |

| 9b | 0.023 | 0.31 | 0.14 |

Table 1: Inhibitory Activities of N-(benzene sulfonyl)acetamide Derivatives [5]

Compound 9a demonstrated excellent oral exposure, a manageable clearance rate, and high bioavailability in pharmacokinetic studies in rats.[5] In vivo studies further confirmed its efficacy in reducing formalin-induced pain and capsaicin-induced ear edema.[5]

Another study investigated benzenesulphonamide derivatives bearing a carboxamide functionality for their in vivo anti-inflammatory activity.[4] The compounds were tested for their ability to inhibit carrageenan-induced rat-paw edema.

| Compound | % Inhibition (1h) | % Inhibition (2h) | % Inhibition (3h) |

| 4a | 94.69 | 89.66 | 87.83 |

| 4c | 94.69 | 89.66 | 87.83 |

| Indomethacin | 78.76 | - | - |

Table 2: In Vivo Anti-inflammatory Activity of Benzenesulphonamide-Carboxamide Derivatives [4]

Interestingly, the anti-inflammatory activity of these compounds was observed to decrease with time.[4]

Antimicrobial Activity

The antimicrobial potential of benzenesulphonamide derivatives has been a significant area of research. A study on benzenesulphonamide-carboxamide derivatives revealed their activity against a panel of bacteria and fungi.

| Compound | E. coli MIC (mg/mL) | S. aureus MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | S. typhi MIC (mg/mL) | B. subtilis MIC (mg/mL) | C. albicans MIC (mg/mL) | A. niger MIC (mg/mL) |

| 4a | - | - | 6.67 | 6.45 | - | - | - |

| 4d | 6.72 | - | - | - | - | - | - |

| 4e | - | - | - | - | - | 6.63 | 6.28 |

| 4f | - | - | - | - | 6.63 | - | - |

| 4h | - | 6.63 | - | - | - | 6.63 | - |

Table 3: Minimum Inhibitory Concentration (MIC) of Benzenesulphonamide-Carboxamide Derivatives [4]

The proposed mechanism for the antimicrobial activity of these compounds involves the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme crucial for the biosynthesis of the bacterial and fungal cell wall.[4]

Anticancer Activity

Benzenesulfonamide derivatives have been explored as anticancer agents, with one of the primary mechanisms being the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX.[6] A series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their anticancer and antimicrobial properties.[6]

The structure-activity relationship studies in this area often employ a "tail approach," where modifications to a peripheral part of the molecule are made to enhance binding to the target enzyme.

Caption: Structure-Activity Relationship (SAR) concept for CA IX inhibitors.

Antioxidant Activity

A series of sixteen acetamidosulfonamide derivatives were synthesized and evaluated for their antioxidant properties, specifically their radical scavenging and superoxide dismutase (SOD) activities.[1][2]

| Compound | R Group | Radical Scavenging Activity (%) | SOD Activity (%) |

| 2 | NHCH₂-2-pyridiyl | 1.46 | 30.40 |

| 4 | NHCH₂-2-tetrahydrofuranyl | 1.82 | - |

| 15 | NHCH₂CH₂-2-pyridyl | 4.62 | 38.54 |

Table 4: Antioxidant Activities of Acetamidosulfonamide Derivatives [2]

The structure-activity relationship study revealed that an ethylene group connected to a pyridine ring, as in compound 15 , provided significant antioxidant activities.[1][2]

Experimental Protocols

General Synthesis of Acetamidosulfonamide Derivatives

A solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL) is added dropwise to a stirred mixture of an amine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL).[2] The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. Distilled water (20 mL) is then added.[2] The organic phase is separated, and the aqueous phase is extracted with dichloromethane (2 x 30 mL). The combined organic extracts are washed with water (30 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rats. The animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups. The test compounds are administered orally or intraperitoneally at a specific dose. After a set time (e.g., 30 minutes), a 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat. The paw volume is measured at various time points (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the control group.[4]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The bacteriostatic property of the synthesized compounds can be tested by the disc diffusion method as described by Bauer-Kirby.[3] A standardized inoculum of the test microorganism is uniformly streaked onto the surface of a suitable agar medium. Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar. After incubation under appropriate conditions (e.g., 37°C for 24 hours for bacteria), the diameter of the zone of inhibition around each disc is measured. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Conclusion

The structural framework of this compound and its related benzenesulfonamide and acetamide analogs offers a fertile ground for the development of novel therapeutic agents. The synthetic versatility of these scaffolds allows for fine-tuning of their pharmacological profiles. The research highlighted in this guide demonstrates the potential of these compounds as potent anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant agents. Future work in this area should focus on optimizing the pharmacokinetic properties and safety profiles of lead compounds, as well as exploring their potential in other therapeutic areas. The detailed structure-activity relationships and experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 5. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

Preliminary Biological Screening of 2-Benzenesulphonyl-acetamidine Analogues: A Technical Overview

Disclaimer: This technical guide details the preliminary biological screening of compounds structurally related to 2-Benzenesulphonyl-acetamidine. As of the latest literature review, no specific biological data for this compound has been published. The following information is a synthesized overview of the biological activities of analogous benzenesulphonamide and N-(benzenesulphonyl)acetamide derivatives, providing insights into the potential therapeutic applications of this chemical scaffold for researchers, scientists, and drug development professionals.

Introduction

The benzenesulphonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects. This guide focuses on the preliminary biological screening of compounds that share core structural features with this compound, specifically N-(benzenesulphonyl)acetamide and other benzenesulphonamide derivatives. The aim is to provide a comprehensive resource on their biological evaluation, including methodologies and key findings, to inform future drug discovery and development efforts centered around this promising chemical class.

Anti-inflammatory and Analgesic Activity

Derivatives of N-(benzenesulphonyl)acetamide have emerged as potent multi-target inhibitors in the context of inflammation and pain management. These compounds have been shown to effectively inhibit key enzymes and receptors involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1).[1]

Quantitative Data for N-(benzene sulphonyl)acetamide Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 9a | COX-2 | 0.011 | [1] |

| 5-LOX | 0.046 | [1] | |

| TRPV1 | 0.008 | [1] | |

| 9b | COX-2 | 0.023 | [1] |

| 5-LOX | 0.31 | [1] | |

| TRPV1 | 0.14 | [1] |

In Vivo Anti-inflammatory Activity of Benzenesulphonamide Derivatives

| Compound | Inhibition of Carrageenan-Induced Rat Paw Edema (%) | Time (h) | Reference |

| 4a | 94.69 | 1 | [2][3][4] |

| 89.66 | 2 | [2][3][4] | |

| 87.83 | 3 | [2][3][4] | |

| 4c | 94.69 | 1 | [2][3][4] |

| 89.66 | 2 | [2][3][4] | |

| 87.83 | 3 | [2][3][4] | |

| Indomethacin (Standard) | 78.76 | 1 | [3] |

Experimental Protocols

In Vitro COX-2 and 5-LOX Inhibition Assay

The inhibitory activity of the compounds against COX-2 and 5-LOX is typically determined using enzyme immunoassay (EIA) kits. The assay measures the enzymatic activity by quantifying the product formed (e.g., prostaglandin for COX-2, leukotriene for 5-LOX) in the presence and absence of the test compound. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds. A subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time intervals, and the percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Experimental Workflows

Figure 1: Simplified inflammatory pathway showing the inhibition points of N-(benzenesulphonyl)acetamide derivatives.

Figure 2: General experimental workflow for the synthesis and biological screening of benzenesulphonamide derivatives.

Antimicrobial Activity

Various benzenesulphonamide derivatives have been investigated for their potential as antimicrobial agents. The studies have shown activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Antimicrobial Activity of Benzenesulphonamide Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 4d | E. coli | 6.72 | [2][3][4] |

| 4h | S. aureus | 6.63 | [2][3][4] |

| 4a | P. aeruginosa | 6.67 | [2][3][4] |

| 4a | S. typhi | 6.45 | [2][3][4] |

| 4f | B. subtilis | 6.63 | [2][3][4] |

| 4e | C. albicans | 6.63 | [2][3][4] |

| 4h | C. albicans | 6.63 | [2][3][4] |

| 4e | A. niger | 6.28 | [2][3][4] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The preliminary biological screening of compounds structurally related to this compound reveals a rich and diverse pharmacological profile. The benzenesulphonamide scaffold is a versatile platform for the development of potent anti-inflammatory, analgesic, and antimicrobial agents. The data presented in this guide, derived from various N-(benzenesulphonyl)acetamide and benzenesulphonamide derivatives, strongly supports the continued exploration of this chemical space. Future research should focus on the synthesis and evaluation of this compound and its close analogues to determine if they retain or enhance the promising biological activities observed in related structures. Such studies will be crucial in unlocking the full therapeutic potential of this class of compounds.

References

- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 2-Benzenesulphonyl-acetamidine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework for conducting quantum chemical calculations on the molecule 2-Benzenesulphonyl-acetamidine. Aimed at researchers, scientists, and professionals in drug development, this document outlines detailed computational methodologies and presents anticipated quantitative data based on analogous molecular structures. Due to the absence of specific published research on this compound, this guide leverages established computational chemistry principles and data from related benzenesulfonamide and acetamidine derivatives to construct a robust predictive model. The protocols and expected data herein serve as a foundational resource for initiating theoretical investigations into the electronic structure, reactivity, and spectroscopic properties of this compound, thereby facilitating its potential development as a therapeutic agent.

Introduction

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. Their diverse applications in medicine underscore the importance of understanding their fundamental chemical properties.[1] The linkage of a benzenesulfonyl group to an acetamidine moiety in this compound suggests a unique electronic and structural profile that warrants detailed investigation. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties, providing insights into molecular geometry, electronic charge distribution, and reactivity.[2][3] This guide outlines the theoretical basis for such an investigation.

Proposed Computational Methodology

To ensure accurate and reliable theoretical data, a well-defined computational protocol is essential. The following methodology is proposed based on its successful application in the study of similar sulfonamide derivatives.[4][5]

Software and Theoretical Model

Quantum chemical calculations are recommended to be performed using the Gaussian suite of programs. Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy for systems of this nature.[2] The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is a widely used and well-validated functional for organic molecules.[5] A Pople-style basis set, specifically 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure of the molecule, including polarization and diffuse functions.[2][5]

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound will be constructed using standard bond lengths and angles. A full geometry optimization will then be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface. To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis will be carried out at the same level of theory. The absence of imaginary frequencies will verify the stability of the optimized geometry.

Electronic Properties and Reactivity Descriptors

Following geometry optimization, a series of electronic properties will be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[3] Mulliken atomic charges will be calculated to understand the distribution of electronic charge across the molecule, providing insights into its electrostatic potential and intermolecular interactions.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound, derived from computational studies on analogous benzenesulfonamide and acetamidine structures. These values provide a baseline for what can be anticipated from the proposed quantum chemical calculations.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S=O | 1.43 - 1.45 Å |

| S-N | 1.62 - 1.65 Å | |

| S-C (phenyl) | 1.76 - 1.78 Å | |

| C-N (amidine) | 1.30 - 1.35 Å | |

| C=N (amidine) | 1.28 - 1.32 Å | |

| Bond Angle | O=S=O | 118° - 122° |

| O=S-N | 105° - 109° | |

| C-S-N | 106° - 110° | |

| N-C-N (amidine) | 118° - 122° |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 6.5 eV |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (e) |

| S | +1.0 to +1.5 |

| O (sulfonyl) | -0.6 to -0.8 |

| N (sulfonamide) | -0.5 to -0.7 |

| C (amidine) | +0.2 to +0.4 |

| N (amidine) | -0.4 to -0.6 |

Visualization of Molecular and Logical Structures

Diagrams are essential for visualizing the molecular structure and the proposed computational workflow.

Conclusion

This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of this compound. By adopting the proposed DFT-based methodology, researchers can obtain valuable insights into the geometric, electronic, and reactivity properties of this molecule. The predicted data serves as a crucial starting point for these computational studies. The visualization of the molecular structure and the computational workflow further clarifies the proposed research path. Ultimately, the theoretical characterization of this compound will significantly contribute to the understanding of its chemical behavior and aid in its evaluation as a potential drug candidate.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Benzenesulphonyl-acetamide Derivatives as Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic inhibitory activities of 2-Benzenesulphonyl-acetamide derivatives. This class of compounds has demonstrated significant potential in modulating the activity of various key enzymes implicated in a range of physiological and pathological processes. This document outlines their quantitative inhibitory data, detailed experimental protocols for activity assessment, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity

The inhibitory potency of various 2-Benzenesulphonyl-acetamide derivatives has been evaluated against a panel of enzymes. The half-maximal inhibitory concentration (IC50) values, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: Inhibitory Activity (IC50) of N-(benzene sulfonyl)acetamide Derivatives against COX-2, 5-LOX, and TRPV1 [1][2]

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | TRPV1 IC50 (µM) |

| 9a | 0.011 | 0.046 | 0.008 |

| 9b | 0.023 | 0.31 | 0.14 |

Table 2: Inhibitory Activity (IC50) of Benzene sulfonamide-piperazine Hybrid Compounds against Various Enzymes

| Compound | AChE IC50 (mM) | BChE IC50 (mM) | Tyrosinase IC50 (mM) | α-glucosidase IC50 (mM) |

| 2 | - | 1.008 | - | - |

| 3 | - | - | - | 1.000 |

| 4 | - | - | 1.19 | - |

| 5 | 1.003 | 1.008 | - | - |

Signaling Pathways and Experimental Workflow

To understand the context of the enzymatic inhibition, diagrams of key signaling pathways and a general experimental workflow are provided below.

Caption: Prostaglandin Synthesis Pathway highlighting the role of COX-2.

Caption: Cholinergic synapse showing the action of Acetylcholinesterase (AChE).

Caption: General experimental workflow for enzyme inhibition screening.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from a commercially available COX-2 inhibitor screening kit.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

Human Recombinant COX-2 enzyme

-

Test Compounds (Benzenesulphonyl-acetamide derivatives)

-

Positive Control (e.g., Celecoxib)

-

96-well white opaque plate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Dilute to 10X the final desired concentration with COX Assay Buffer.

-

Assay Plate Setup:

-

Sample Wells: Add 10 µL of the diluted test compound.

-

Enzyme Control (EC) Wells: Add 10 µL of COX Assay Buffer.

-

Inhibitor Control (IC) Wells: Add a known COX-2 inhibitor (e.g., Celecoxib) at a concentration known to cause significant inhibition.

-

-

Enzyme Addition: Reconstitute the human recombinant COX-2 enzyme according to the supplier's instructions. Prepare a working solution of the enzyme in COX Assay Buffer. Add 10 µL of the enzyme solution to all wells except the blank.

-

Cofactor and Probe Addition: Prepare a reaction mix containing the COX Probe and COX Cofactor in COX Assay Buffer. Add 78 µL of this mix to each well.

-

Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at room temperature, protected from light.

-

Reaction Initiation: Prepare the arachidonic acid substrate solution. Add 2 µL of the substrate solution to each well to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the method developed by Ellman.

Materials:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

AChE or BChE enzyme solution

-

Test Compounds (Benzenesulphonyl-acetamide derivatives)

-

Positive Control (e.g., Donepezil for AChE, Tacrine for BChE)

-

96-well clear flat-bottom plate

-

Microplate reader (412 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in phosphate buffer.

-

Assay Plate Setup:

-

Add 20 µL of each test compound dilution to the respective wells.

-

Add 20 µL of phosphate buffer to the control wells.

-

-

Enzyme and DTNB Addition: Add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the enzyme solution (AChE or BChE) to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the reaction rate for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each test compound concentration.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

α-Glucosidase Inhibition Assay

This protocol is used to assess the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

-

Phosphate Buffer (0.1 M, pH 6.8)

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Sodium Carbonate (Na2CO3) solution (0.2 M)

-

Test Compounds (Benzenesulphonyl-acetamide derivatives)

-

Positive Control (e.g., Acarbose)

-

96-well clear flat-bottom plate

-

Microplate reader (405 nm)

Procedure:

-

Compound Preparation: Prepare different concentrations of the test compounds in phosphate buffer.

-

Assay Plate Setup:

-

Add 50 µL of the test compound solution to the sample wells.

-

Add 50 µL of phosphate buffer to the control wells.

-

-

Enzyme Addition: Add 50 µL of the α-glucosidase solution to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

-

Measurement: Measure the absorbance at 405 nm.

-

Data Analysis:

-

Calculate the percent inhibition using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

5-Lipoxygenase (5-LOX) Inhibition Assay (Generalized Protocol)

This assay measures the inhibition of the enzyme that converts arachidonic acid to leukotrienes.

Materials:

-

Tris-HCl Buffer (e.g., 0.1 M, pH 7.4)

-

5-Lipoxygenase enzyme (from potato or human recombinant)

-

Arachidonic acid or Linoleic acid as substrate

-

Test Compounds (Benzenesulphonyl-acetamide derivatives)

-

Positive Control (e.g., Zileuton)

-

UV-Vis Spectrophotometer or plate reader (234 nm)

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compounds.

-

Reaction Mixture: In a quartz cuvette or 96-well UV-transparent plate, mix the buffer, enzyme solution, and the test compound.

-

Pre-incubation: Allow the mixture to pre-incubate at room temperature for a few minutes.

-

Reaction Initiation: Add the substrate (arachidonic acid or linoleic acid) to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC50 values as described in previous protocols.

Tyrosinase Inhibition Assay (Generalized Protocol)

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin production.

Materials:

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Mushroom Tyrosinase

-

L-DOPA or L-Tyrosine as substrate

-

Test Compounds (Benzenesulphonyl-acetamide derivatives)

-

Positive Control (e.g., Kojic acid)

-

96-well clear flat-bottom plate

-

Microplate reader (475-490 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Assay Setup: To each well, add the phosphate buffer, test compound, and tyrosinase solution.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.

-

Reaction Initiation: Add the substrate (L-DOPA or L-Tyrosine) to each well.

-

Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm over time.

-

Data Analysis: Determine the reaction rates and calculate the percent inhibition and IC50 values.

α-Amylase Inhibition Assay (Generalized Protocol)

This assay determines the inhibitory effect on α-amylase, an enzyme that breaks down starch.

Materials:

-

Phosphate Buffer (e.g., 0.02 M, pH 6.9 with 6 mM NaCl)

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v)

-

Dinitrosalicylic acid (DNSA) color reagent

-

Test Compounds (Benzenesulphonyl-acetamide derivatives)

-

Positive Control (e.g., Acarbose)

-

96-well plate or test tubes

-

Spectrophotometer or plate reader (540 nm)

Procedure:

-

Compound Preparation: Prepare different concentrations of the test compounds.

-

Reaction Setup: Mix the test compound with the α-amylase solution and pre-incubate for 10 minutes at 37°C.

-

Substrate Addition: Add the starch solution to the mixture and incubate for another 15-30 minutes at 37°C.

-

Reaction Termination and Color Development: Stop the reaction by adding the DNSA reagent. Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

-

Measurement: After cooling to room temperature, measure the absorbance at 540 nm.

-

Data Analysis: The amount of reducing sugar produced is proportional to the enzyme activity. Calculate the percent inhibition and IC50 values.

Disclaimer: These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup and reagents. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Antimicrobial Assays of Benzenesulphonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulphonamide derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including promising antimicrobial properties. This document provides detailed application notes and standardized protocols for the evaluation of the antimicrobial efficacy of benzenesulphonamide derivatives, assisting researchers in the screening and development of new antimicrobial agents. While specific data for 2-Benzenesulphonyl-acetamidine is not extensively available in the public domain, the methodologies outlined here are applicable to the broader class of benzenesulphonamide compounds.

The protocols provided are based on established methods for antimicrobial susceptibility testing, such as broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.

Data Presentation: Antimicrobial Activity of Benzenesulphonamide Derivatives

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various benzenesulphonamide derivatives against a range of microorganisms. This data is compiled from preclinical studies and demonstrates the potential of this class of compounds.

| Compound Class | Derivative | Microorganism | MIC (mg/mL) | Reference |

| Benzenesulphonamide Carboxamides | Compound 4a | Pseudomonas aeruginosa | 6.67 | [1][2] |

| Salmonella typhi | 6.45 | [1][2] | ||

| Compound 4d | Escherichia coli | 6.72 | [1][2] | |

| Compound 4e | Candida albicans | 6.63 | [1][2] | |

| Aspergillus niger | 6.28 | [1][2] | ||

| Compound 4f | Bacillus subtilis | 6.63 | [1][2] | |

| Compound 4h | Staphylococcus aureus | 6.63 | [1][2] | |

| Candida albicans | 6.63 | [1][2] | ||

| N-(thiazol-2-yl)benzenesulfonamides | Isopropyl substituted derivative | Staphylococcus aureus | 3.9 µg/mL | [3] |

| Achromobacter xylosoxidans | 3.9 µg/mL | [3] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

-

Benzenesulphonamide derivative stock solution (in a suitable solvent like DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

96-well microtiter plates[4]

-

Standardized microbial inoculum (0.5 McFarland standard)[5][6]

-

Incubator

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the benzenesulphonamide stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard.[5]

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.

-

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum.

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation:

-

Reading Results:

-

The MIC is the lowest concentration of the benzenesulphonamide derivative at which there is no visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm.

-

Caption: Workflow for MIC determination using broth microdilution.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[5][7]

Materials:

-

Benzenesulphonamide derivative

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates[5]

-

Standardized microbial inoculum (0.5 McFarland standard)[6]

-

Sterile swabs

-

Incubator

-

Calipers or ruler

Procedure:

-

Preparation of Inoculum and Plate:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard.[6]

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[6]

-

Allow the plate to dry for a few minutes.

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of the benzenesulphonamide derivative solution.

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.[5]

-

Gently press the disks to ensure complete contact with the agar.

-

-

Controls:

-

Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.

-

Negative Control: A disk impregnated with the solvent used to dissolve the benzenesulphonamide derivative.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.[4]

-

-

Reading Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[8]

-

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for many novel benzenesulphonamide derivatives is still an active area of research. However, the sulfonamide moiety is a well-known pharmacophore that can inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Inhibition of this pathway disrupts the synthesis of nucleotides, leading to a bacteriostatic effect.

Caption: Proposed mechanism of action for sulfonamide antimicrobials.

References

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apec.org [apec.org]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. exodocientifica.com.br [exodocientifica.com.br]

- 8. chainnetwork.org [chainnetwork.org]

Application Notes and Protocols for the Synthesis of 2-Benzenesulphonyl-acetamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Benzenesulphonyl-acetamidine, a compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, benzenesulfonylacetonitrile, followed by its conversion to the target acetamidine derivative via the Pinner reaction. This protocol includes step-by-step methodologies, reagent details, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Sulfonamide-containing compounds are a significant class of therapeutic agents with a broad spectrum of biological activities. The acetamidine moiety is also a recognized pharmacophore present in numerous biologically active molecules. The combination of these two functional groups in this compound presents a scaffold with potential for further investigation in drug discovery programs. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this target compound.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield (%) | Melting Point (°C) |

| 1 | Synthesis of Benzenesulfonylacetonitrile | Sodium benzenesulfinate | Chloroacetonitrile | - | DMF | Benzenesulfonylacetonitrile | 85 | 112-114 |

| 2 | Pinner Reaction for this compound Synthesis | Benzenesulfonylacetonitrile | Ethanolic HCl | Ammonia, NH₄CO₃ | Ethanol | This compound | 75 | 155-157 |

Experimental Protocols

Step 1: Synthesis of Benzenesulfonylacetonitrile

This procedure details the preparation of the nitrile intermediate from sodium benzenesulfinate and chloroacetonitrile.

Materials:

-

Sodium benzenesulfinate (1.0 eq)

-

Chloroacetonitrile (1.1 eq)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add sodium benzenesulfinate (1.0 eq) and dimethylformamide (DMF, approximately 5 mL per gram of sodium benzenesulfinate).

-

Stir the mixture at room temperature until the sodium benzenesulfinate is fully dissolved.

-

Slowly add chloroacetonitrile (1.1 eq) to the solution dropwise over 10-15 minutes.

-

Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from a mixture of ethanol and water to afford benzenesulfonylacetonitrile as a white solid.

Step 2: Synthesis of this compound via Pinner Reaction

This protocol describes the conversion of benzenesulfonylacetonitrile to the target amidine using the Pinner reaction.

Materials:

-

Benzenesulfonylacetonitrile (1.0 eq)

-

Anhydrous ethanol

-

Dry Hydrogen Chloride (HCl) gas

-

Ammonia (NH₃) gas

-

Ammonium carbonate (NH₄)₂CO₃

-

Reaction vessel suitable for gas handling

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Prepare a solution of ethanolic HCl by bubbling dry HCl gas through anhydrous ethanol at 0°C until saturation.

-

In a separate reaction vessel, dissolve benzenesulfonylacetonitrile (1.0 eq) in the prepared ethanolic HCl solution (approximately 10 mL per gram of nitrile).

-

Stir the mixture at 40°C for 6 hours. The reaction progress can be monitored by the precipitation of the intermediate imidate hydrochloride salt.

-

After the reaction is complete, cool the mixture to 0-5°C in an ice bath.